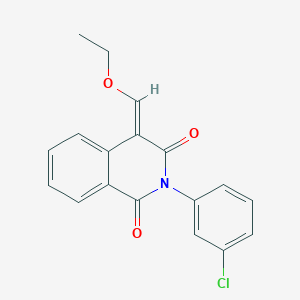

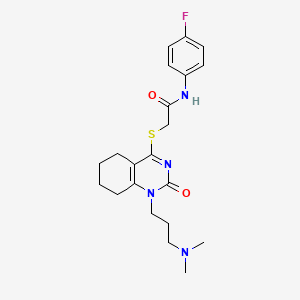

![molecular formula C20H20N2O5 B2490374 N-(4-metoxi-3-(2-oxopiperidin-1-il)fenil)benzo[d][1,3]dioxol-5-carboxamida CAS No. 941982-62-3](/img/structure/B2490374.png)

N-(4-metoxi-3-(2-oxopiperidin-1-il)fenil)benzo[d][1,3]dioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules such as N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide often involves multiple steps, including esterification, Claisen type reactions, Suzuki−Miyaura coupling, and amidation. A practical method for synthesizing a related orally active CCR5 antagonist demonstrates the complexity and innovative approaches required for these molecules, utilizing esterification followed by an intramolecular Claisen type reaction and Suzuki−Miyaura coupling without the need for chromatographic purification, showcasing the intricate methodology involved in producing such compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and computational methods, is crucial for understanding the three-dimensional arrangement of atoms within a compound. For instance, the structure of a novel benzamide was elucidated using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computations, highlighting the importance of both experimental and theoretical approaches in determining the molecular structure of complex organic compounds (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity and interaction of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide with other chemical entities can be explored through various synthetic pathways and modifications. The synthesis of related compounds often involves reactions like reductive cyclization and nucleophilic substitution, indicating the compound's versatility in chemical reactions (Chu et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are vital for understanding the behavior of the compound under different conditions. For example, the crystal structure of a related compound, determined by X-ray powder diffraction, provides insight into its solid-state properties and potential applications in the design of new materials (Wang et al., 2017).

Chemical Properties Analysis

Analyzing the chemical properties involves studying the compound's reactivity, stability, and interactions with various reagents. For benzamides and related compounds, studies on their synthesis, antimicrobial evaluation, and docking studies reveal their potential as bioactive molecules, indicating the broad range of chemical properties that such compounds can exhibit (Talupur et al., 2021).

Aplicaciones Científicas De Investigación

Inhibición del Factor Xa

Este compuesto es un inhibidor directo del factor X activado (FXa), una enzima clave en la cascada de coagulación . Ha sido desarrollado para la prevención y el tratamiento de diversas enfermedades tromboembólicas . Tiene una constante inhibitoria de 0.08 nM para el FXa humano, lo que indica un alto grado de selectividad .

Eficacia Antitrombótica

Los estudios preclínicos de este compuesto en modelos animales han demostrado una eficacia antitrombótica dependiente de la dosis a dosis que preservaron la hemostasia . Mejora la actividad antitrombótica preclínica, sin aumentos excesivos en los tiempos de sangrado, cuando se agrega además de aspirina o aspirina más clopidogrel a sus dosis clínicamente relevantes .

Farmacocinética

El compuesto tiene buena biodisponibilidad, bajo aclaramiento y un pequeño volumen de distribución en animales y humanos, y un bajo potencial de interacciones fármaco-fármaco . Sus vías de eliminación incluyen excreción renal, metabolismo y excreción biliar/intestinal .

Derivados de Piperidina

El compuesto es un derivado de piperidina. Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y juegan un papel importante en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como alcaloides .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit activated factor x (fxa) in the coagulation cascade .

Mode of Action

Compounds with similar structures have been found to act as competitive inhibitors of their targets . They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

Similar compounds have been found to affect the coagulation cascade by inhibiting fxa . This inhibition can reduce thrombin generation and indirectly inhibit platelet aggregation .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They also have a low potential for drug-drug interactions . The elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

Similar compounds have demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies . These compounds have been found to improve antithrombotic activity without excessive increases in bleeding times when added on top of other antithrombotic drugs .

Análisis Bioquímico

Biochemical Properties

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

In cellular contexts, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to coagulation.

Molecular Mechanism

The molecular mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves binding to the active site of FXa, thereby inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide demonstrates a rapid onset of inhibition of FXa

Dosage Effects in Animal Models

Pre-clinical studies of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide in animal models have demonstrated dose-dependent antithrombotic efficacy

Metabolic Pathways

The metabolic pathways of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .

Propiedades

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-25-16-8-6-14(11-15(16)22-9-3-2-4-19(22)23)21-20(24)13-5-7-17-18(10-13)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIOSFHGMSLEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

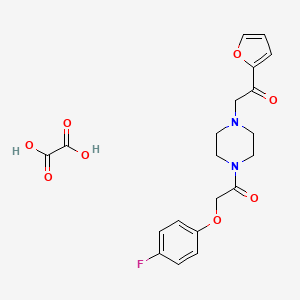

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

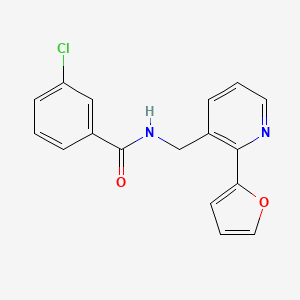

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

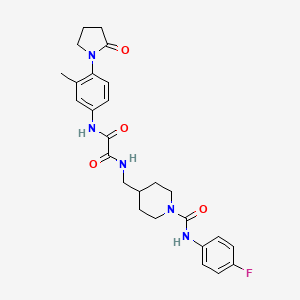

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

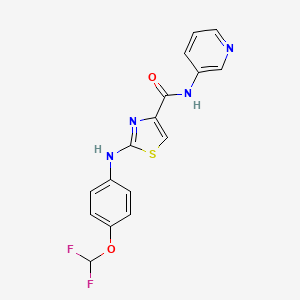

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)

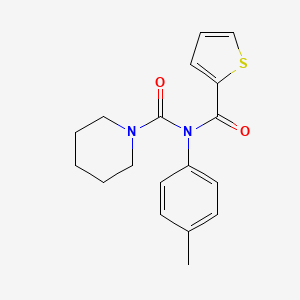

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)

![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)